![molecular formula C9H5FO2 B168812 5-Fluorobenzofuran-4-carbaldehyde CAS No. 199391-70-3](/img/structure/B168812.png)
5-Fluorobenzofuran-4-carbaldehyde
Overview
Description
5-Fluorobenzofuran-4-carbaldehyde is a chemical compound with the CAS Number: 199391-70-3 . It has a molecular weight of 164.14 and a linear formula of C9H5FO2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H5FO2 . The average mass is 164.133 Da and the mono-isotopic mass is 164.027359 Da .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a flash point of 107.3±21.8°C and a boiling point of 253.9±20.0°C at 760 mmHg . It should be stored at 4°C under nitrogen .
Scientific Research Applications
Fluorescence Sensing
5-Fluorobenzofuran-4-carbaldehyde derivatives are explored for their potential in fluorescence sensing applications. For instance, compounds with dicyanovinyl substituted phenanthridine moieties have shown remarkable solvatochromism and can act as fluorescent sensors for biogenic primary amines. These sensors exhibit significant fluorescence changes upon interaction with primary amines, demonstrating their utility in detecting biologically relevant compounds through fluorescence enhancements (Saravanakumar et al., 2020).
Heterocyclic Synthesis
The compound also serves as a precursor in the synthesis of various heterocyclic systems, showcasing its versatility in chemical synthesis. Research has demonstrated its utility in generating novel heterocyclic compounds through different synthetic routes, highlighting its importance in developing new pharmaceuticals and materials with potential biological activities (Gouda et al., 2016).
Luminescence and Chemosensor Applications
Derivatives of this compound have been investigated for their luminescent properties and potential as chemosensors. Studies on dibenzo(benzo)-18-crown-6-containing imines of this compound have revealed interesting spectral luminescence characteristics, with applications in detecting metal ions. The ability to undergo tautomeric shifts and exhibit changes in fluorescence upon binding to metal ions positions these compounds as valuable tools in chemosensor technology (Dubonosov et al., 2009).
Crystal Structure Analysis
Research into the crystal and molecular structure of derivatives, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, provides insights into the structural basis for their reactivity and interactions. Understanding these structures aids in the design of more effective sensors and materials (Banu et al., 2010).
Catalytic Processes
This compound is also involved in catalytic processes leading to the synthesis of biaryl carbaldehydes or ketones and dibenzopyrans. Such processes underscore the utility of this compound derivatives in facilitating complex chemical transformations, potentially opening new pathways in synthetic chemistry and material science (Motti et al., 2012).
Safety and Hazards
5-Fluorobenzofuran-4-carbaldehyde is classified as harmful . The hazard statement is H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
5-fluoro-1-benzofuran-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZVZQXBAPJNPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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